3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
3,4-Dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring, a methanesulfonyl-substituted pyridazine moiety, and a sulfonamide linker. Sulfonamides are widely studied for their pharmacological activities, particularly as cyclooxygenase-2 (COX-2) inhibitors . The dichloro and methanesulfonyl groups in this compound suggest electron-withdrawing effects, which may influence its physicochemical behavior and biological activity.
Properties
IUPAC Name |
3,4-dichloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S2/c1-27(23,24)17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-28(25,26)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGBGEBNCQWYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable diketone or ketoester under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Dichlorobenzene: The final step involves coupling the pyridazine derivative with 3,4-dichlorobenzenesulfonyl chloride under basic conditions, often using a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that sulfonamide derivatives can exhibit anticancer properties. A study focusing on the biological activity of similar compounds demonstrated their ability to inhibit tumor growth in vitro. For instance, derivatives of benzene sulfonamide have been shown to interfere with cellular proliferation pathways, making them candidates for further investigation in cancer therapy .
Cardiovascular Effects
Another area of interest is the impact of sulfonamides on cardiovascular health. Various studies have evaluated the effects of benzene sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. Results showed that certain derivatives could significantly decrease perfusion pressure, suggesting potential applications in treating hypertension .
Case Studies
Case Study 1: Antihypertensive Effects
In a controlled experiment, researchers administered different doses of a sulfonamide derivative to isolated rat hearts. The results indicated a dose-dependent decrease in perfusion pressure. The study highlighted that compounds similar to 3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide could act as effective antihypertensive agents through mechanisms involving calcium channel modulation .
Case Study 2: Inhibition of S100 Proteins
S100 proteins are implicated in various neurodegenerative diseases. A study explored the inhibition of S100A9 by sulfonamide derivatives, suggesting that compounds like this compound could be developed as therapeutic agents for Alzheimer's disease and other conditions characterized by S100 protein overexpression .
Data Tables
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The evidence highlights several sulfonamide derivatives with varying substituents, enabling comparisons of structural motifs and their impacts on properties like melting points, yields, and solubility. Key examples include:
Analysis :
- Electron-withdrawing groups (e.g., NO₂ in Compound 17, Cl in the target compound) correlate with higher melting points compared to electron-donating groups (e.g., NMe₂ in Compound 16). The target compound’s dichloro and methanesulfonyl groups likely elevate its melting point, similar to the patent example (252–255°C) .
- Synthetic yields vary significantly: hydrazine derivatives (e.g., Compounds 15–17) achieve >90% yields, while heterocyclic systems (e.g., Compound 18, Patent Example) show lower yields (33–49%) due to multi-step reactions . The target compound’s synthesis may similarly require complex steps, impacting yield.
Challenges and Limitations
- Solubility : Sulfonamides with hydrophobic substituents (e.g., dichloro, methanesulfonyl) often exhibit poor aqueous solubility, limiting bioavailability .
- Synthetic complexity : Multi-step reactions (e.g., cyclization, sulfonation) may reduce overall yield, as seen in Compound 18 (49%) and the patent example (33%) .
Biological Activity
3,4-Dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include dichloro and methanesulfonyl groups, contributing to its biological profile.
Molecular Structure
The molecular formula of this compound can be represented as:
This structure includes:
- Two chlorine atoms at the 3 and 4 positions of the benzene ring.
- A methanesulfonyl group attached to a pyridazine moiety.
| Property | Value |
|---|---|
| Molecular Weight | 375.27 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .
Antitumor Activity
Sulfonamide derivatives have been investigated for their antitumor properties. For instance, compounds with similar structural motifs have demonstrated activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific impact of this compound on tumor cells remains to be fully elucidated but warrants further investigation .
Neuroprotective Effects
Recent studies have highlighted the potential of sulfonamide derivatives in neuroprotection. Inhibition of S100 proteins, which are implicated in neuroinflammation and neurodegenerative diseases, has been identified as a promising therapeutic target. Compounds similar to this compound have shown promise in this area .
Study 1: Antimicrobial Efficacy
A study published in PubMed examined the antimicrobial activity of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria .
Study 2: Antitumor Activity Assessment
In vitro assays conducted on cancer cell lines demonstrated that related sulfonamide compounds could induce apoptosis and inhibit proliferation. The study suggested that further modifications to the chemical structure could enhance these effects, making it a candidate for future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
